molecular formula C24H27N3O4S2 B2764419 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide CAS No. 922893-45-6

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B2764419
CAS RN: 922893-45-6
M. Wt: 485.62
InChI Key: TZBKLBYOELHSSW-UHFFFAOYSA-N
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Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide, also known as CPI-455, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and are therefore important targets for the development of new therapies for a variety of diseases.

Scientific Research Applications

Anticancer Evaluation

A study focused on designing and synthesizing a series of substituted benzamides, including structures similar to 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide. These compounds were evaluated for anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives showed higher anticancer activities than the reference drug, etoposide (B. Ravinaik et al., 2021).

Enzyme Inhibition

Another study involved the synthesis of acridine-acetazolamide conjugates, where compounds similar to the mentioned benzamide were investigated as inhibitors of carbonic anhydrases. These compounds showed inhibition in low micromolar and nanomolar ranges, suggesting potential applications in treating conditions related to these enzymes (Ramazan Ulus et al., 2016).

Antimicrobial Agents

Further research aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, suitable for antimicrobial agents. Compounds related to the benzamide were synthesized and showed promising results in in vitro antibacterial and antifungal activities (E. Darwish et al., 2014).

Biological Evaluation

A study explored the synthesis and biological evaluation of sulfamethoxazole derivatives, which included the benzamide-like compounds. These derivatives were tested for analgesic, anti-inflammatory, antioxidant, and antimicrobial activities, indicating their potential in various therapeutic applications (J. Sahoo et al., 2020).

Cytotoxic Evaluation

Research on synthesizing sulfonamide Schiff bases, structurally related to the benzamide, showed that these compounds exhibit cytotoxic activities against breast cancer cell lines. The study underscores the potential of such compounds as chemotherapeutic agents (V. Govindaraj et al., 2021).

properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-3-31-20-12-8-17(9-13-20)22-16-32-24(25-22)26-23(28)18-10-14-21(15-11-18)33(29,30)27(2)19-6-4-5-7-19/h8-16,19H,3-7H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBKLBYOELHSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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